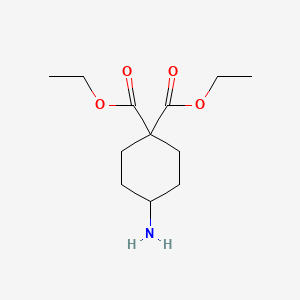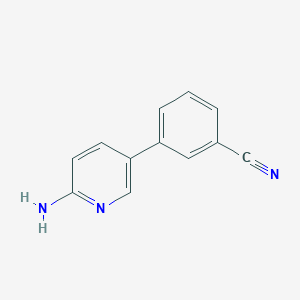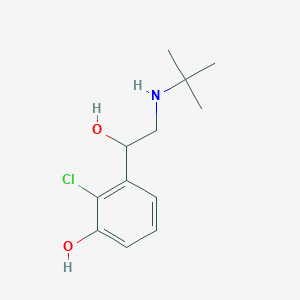
(2-pyridyldithio)-PEG4 acid
概要
説明
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker that contains a 2-pyridyldithio group and a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable disulfide bonds with thiol groups. The PEG spacer provides flexibility and solubility, making it suitable for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a PEG derivative with a 2-pyridyldithio compound. One common method is to react a PEG derivative with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and commercial applications .
化学反応の分析
Types of Reactions: (2-pyridyldithio)-PEG4 acid primarily undergoes thiol-disulfide exchange reactions. This involves the reaction of the 2-pyridyldithio group with free thiol groups (-SH) to form stable disulfide bonds. The reaction is typically carried out at a pH range of 7-8, which is optimal for thiol reactivity .
Common Reagents and Conditions:
Thiol-containing compounds: These are the primary reactants that interact with the 2-pyridyldithio group.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to cleave the disulfide bonds formed.
Major Products: The major product of the thiol-disulfide exchange reaction is a disulfide-linked conjugate, where the 2-pyridyldithio group is replaced by a thiol group from the reactant .
科学的研究の応用
(2-pyridyldithio)-PEG4 acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and crosslinked polymers.
Biology: The compound is employed in the modification of proteins, peptides, and other biomolecules for various studies, including protein-protein interactions and enzyme activity assays.
作用機序
The mechanism of action of (2-pyridyldithio)-PEG4 acid involves the formation of disulfide bonds with thiol groups on target molecules. The 2-pyridyldithio group reacts with free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules .
類似化合物との比較
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A similar crosslinker that also contains a 2-pyridyldithio group but lacks the PEG spacer.
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS): Another heterobifunctional crosslinker that links thiol groups to amino groups.
Uniqueness: (2-pyridyldithio)-PEG4 acid is unique due to its PEG spacer, which provides increased solubility and flexibility compared to other crosslinkers like SPDP. This makes it particularly useful in applications where solubility and biocompatibility are critical .
特性
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














